molecular formula C6H13Cl2OP B1349307 Hexylphosphonic dichloride CAS No. 928-64-3

Hexylphosphonic dichloride

Cat. No.: B1349307
CAS No.: 928-64-3
M. Wt: 203.04 g/mol
InChI Key: GZXBQDURAKBNAZ-UHFFFAOYSA-N
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Preparation Methods

Hexylphosphonic dichloride can be synthesized through the reaction of hexanol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine . The reaction typically proceeds as follows:

C6H13OH+PCl3C6H13P(O)Cl2+HCl\text{C6H13OH} + \text{PCl3} \rightarrow \text{C6H13P(O)Cl2} + \text{HCl} C6H13OH+PCl3→C6H13P(O)Cl2+HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Chemical Reactions Analysis

Hexylphosphonic dichloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form hexylphosphonic acid.

C6H13P(O)Cl2+H2OC6H13P(O)(OH)2+2HCl\text{C6H13P(O)Cl2} + \text{H2O} \rightarrow \text{C6H13P(O)(OH)2} + 2\text{HCl} C6H13P(O)Cl2+H2O→C6H13P(O)(OH)2+2HCl

    Substitution: Reacts with alcohols to form phosphonate esters.

C6H13P(O)Cl2+ROHC6H13P(O)(OR)Cl+HCl\text{C6H13P(O)Cl2} + \text{ROH} \rightarrow \text{C6H13P(O)(OR)Cl} + \text{HCl} C6H13P(O)Cl2+ROH→C6H13P(O)(OR)Cl+HCl

Common reagents used in these reactions include water, alcohols, and bases .

Comparison with Similar Compounds

Hexylphosphonic dichloride can be compared with other phosphonic dichlorides, such as:

This compound is unique due to its hexyl group, which provides a balance between reactivity and steric hindrance, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-dichlorophosphorylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2OP/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXBQDURAKBNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370141
Record name Hexylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-64-3
Record name Hexylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexylphosphonic dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexylphosphonic dichloride
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Hexylphosphonic dichloride
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